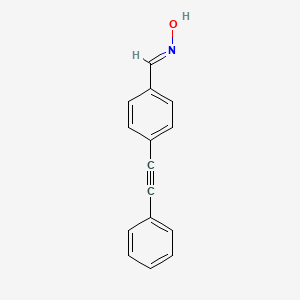

4-(Phenylethynyl)benzaldehyde oxime

Description

Contextualization within Organic Chemistry and Functional Group Chemistry

In the broader context of organic chemistry, 4-(phenylethynyl)benzaldehyde (B1269893) oxime is a derivative of benzaldehyde (B42025). It is bifunctional, featuring a carbon-carbon triple bond (an alkyne) and a C=N-OH group (an oxime). The structure consists of a phenyl group connected to an acetylene (B1199291) unit, which is in turn attached at the para-position of a benzaldehyde oxime framework.

The chemistry of this compound is dictated by the reactivity of these distinct functional groups. The phenylethynyl group, a rigid, linear moiety, extends the π-conjugated system of the benzene (B151609) ring, which can influence the molecule's electronic and optical properties. The oxime group, on the other hand, is known for its nucleophilic character and its ability to act as a precursor for various other nitrogen-containing functional groups. nih.gov Oximes exist as E/Z stereoisomers, adding another layer of complexity and potential for stereoselective synthesis.

Significance of Phenylethynyl and Oxime Moieties in Synthetic and Applied Chemistry

The importance of the phenylethynyl and oxime moieties in the fields of synthetic and applied chemistry is well-established.

The phenylethynyl group is a fundamental building block in the construction of complex organic molecules and materials. Its presence is crucial for creating extended π-conjugated systems, which are integral to the development of organic semiconductors, nonlinear optical materials, and molecular wires. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, is frequently employed to introduce the phenylethynyl moiety onto aromatic rings. libretexts.orgwikipedia.org This reaction's reliability and tolerance of various functional groups, including aldehydes, make it a cornerstone in the synthesis of precursors like 4-(phenylethynyl)benzaldehyde. jk-sci.com

The oxime functional group (C=N-OH) is highly versatile in synthetic chemistry. byjus.com Oximation is a classic and efficient method for the characterization and purification of aldehydes and ketones. nih.gov Beyond this, oximes serve as important synthetic intermediates. ontosight.ai They can be readily converted into other functional groups as detailed in the table below.

Table 1: Synthetic Transformations of Oximes

| Reaction | Reagents | Product | Significance |

|---|---|---|---|

| Reduction | H₂, Catalyst (e.g., Ni, Pd) or LiAlH₄ | Primary Amines | Formation of valuable amino compounds. byjus.comwikipedia.org |

| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PCl₅) | Amides | A fundamental rearrangement for synthesizing amides from ketoximes and nitriles from aldoximes. wikipedia.orgontosight.ai |

| Dehydration | Dehydrating agents (e.g., Ac₂O) | Nitriles | A direct route to the nitrile functional group from aldoximes. wikipedia.org |

Furthermore, the oxime moiety is a key feature in various pharmacologically active molecules and has been investigated for its therapeutic potential. nih.gov

Historical Development and Emerging Research Trends involving Oxime and Acetylene Compounds

The study of both oxime and acetylene compounds has a rich history and continues to evolve. Oximes were first synthesized in the 19th century, and their chemistry has since become a fundamental part of the organic chemistry curriculum. wikipedia.org Early research focused on their use in the identification of carbonyl compounds. Modern research, however, has shifted towards developing greener and more efficient synthesis methods, such as catalyst-free reactions in environmentally benign solvents like water. ias.ac.in There is also significant interest in using oximes as precursors for novel nitrogen-containing heterocyclic compounds and as therapeutic agents. nih.govresearchgate.net

The field of acetylene chemistry was revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. The Sonogashira reaction, reported in 1975, provided a highly efficient method for the synthesis of substituted acetylenes under mild conditions. libretexts.orgjk-sci.com Current research trends focus on improving these catalytic systems by designing more active and stable catalysts, exploring copper-free conditions, and expanding the reaction scope to include more challenging substrates. libretexts.orgorganic-chemistry.org These advancements are crucial for applications in materials science and the synthesis of complex natural products.

Overview of Research Paradigms and Challenges Associated with 4-(Phenylethynyl)benzaldehyde Oxime Chemistry

The primary research paradigm for synthesizing this compound involves a two-step sequence.

Table 2: General Synthesis of this compound

| Step | Reaction Name | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | 4-Iodobenzaldehyde (B108471) (or bromobenzaldehyde), Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | 4-(Phenylethynyl)benzaldehyde |

This modular approach allows for the synthesis of various derivatives by simply changing the starting halide or terminal alkyne. Spectroscopic data for the key intermediate, 4-(phenylethynyl)benzaldehyde, has been reported. rsc.org

Table 3: Spectroscopic Data for 4-(Phenylethynyl)benzaldehyde

| Type | Data |

|---|---|

| ¹H NMR (600 MHz, CDCl₃) | δ = 10.04 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.2 Hz, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H) ppm |

| ¹³C NMR (151 MHz, CDCl₃) | δ = 192.18, 136.15, 132.86, 132.54, 130.36, 129.73, 129.23, 123.24, 94.21, 89.27 ppm |

| HRMS (ESI) | calcd for C₁₅H₁₁O⁺ (M+H)⁺, 207.0732, found: 207.0832 |

Data sourced from a study on palladium precatalysts for Sonogashira reactions. rsc.org

A significant challenge in the study of this compound is the lack of direct research focused specifically on this molecule. Consequently, its precise reactivity, biological activity, and material properties remain largely uncharacterized. Future research could explore its potential as a precursor to complex nitrogen-containing heterocycles, mirroring the reactivity of its ortho-substituted isomer, 2-(phenylethynyl)benzaldehyde (B1589314) oxime, which has been used to synthesize isoquinoline (B145761) derivatives. researchgate.netrsc.org Further investigations could also focus on its utility as a monomer for creating novel polymers or as a component in functional materials, leveraging the properties of both the oxime and the phenylethynyl groups. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(NE)-N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H/b16-12+ |

InChI Key |

KXYAPNJEVXAHOP-FOWTUZBSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)/C=N/O |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Phenylethynyl Benzaldehyde Oxime

Reactions Involving the Oxime Functional Group

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of transformations, including rearrangements, reductions, cycloadditions, and derivatizations. numberanalytics.comnumberanalytics.com

Beckmann Rearrangement and its Synthetic Utility

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile under acidic conditions. byjus.comwikipedia.org For an aldoxime like 4-(phenylethynyl)benzaldehyde (B1269893) oxime, the rearrangement typically yields a nitrile. byjus.com The reaction is initiated by the protonation of the hydroxyl group of the oxime, which creates a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion, which upon deprotonation gives the nitrile. masterorganicchemistry.com

The Beckmann rearrangement is of significant synthetic utility. For example, it is a key step in the industrial synthesis of caprolactam, the precursor to Nylon 6. wikipedia.orglibretexts.org The reaction can be catalyzed by a variety of acids, including sulfuric acid, polyphosphoric acid, and hydrochloric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org

Table 1: Examples of Reagents Used for Beckmann Rearrangement

| Reagent | Conditions | Reference |

|---|---|---|

| Sulfuric Acid | Varies | wikipedia.org |

| Polyphosphoric Acid | Varies | wikipedia.org |

| Tosyl Chloride | Varies | wikipedia.org |

| Thionyl Chloride | Varies | wikipedia.org |

Reduction of the Oxime Moiety to Amines

The reduction of oximes is a valuable method for the synthesis of primary amines. niscpr.res.inwikipedia.org This transformation can be achieved using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as through catalytic hydrogenation. niscpr.res.injove.com While LiAlH₄ is a powerful reducing agent, it is often non-selective. niscpr.res.in Sodium borohydride is a milder reagent, and its reactivity can be enhanced by the addition of transition metal salts such as copper(II) sulfate (B86663) or nickel(II) chloride. niscpr.res.in The reduction of oximes with sodium borohydride in the presence of copper(II) sulfate can yield both primary and secondary amines, with the product ratio depending on the structure of the oxime. niscpr.res.in A mild, single-step reduction of oximes to amines can also be achieved using titanium(III) chloride in the presence of sodium cyanoborohydride. tandfonline.comtandfonline.com

Table 2: Common Reducing Agents for Oxime to Amine Conversion

| Reducing Agent | Selectivity | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective | niscpr.res.in |

| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes/ketones | niscpr.res.in |

| NaBH₄ / Copper(II) Sulfate | Yields primary and secondary amines | niscpr.res.in |

| Catalytic Hydrogenation | Effective but can be non-selective | jove.com |

Cycloaddition Reactions with the Oxime N-O Bond (e.g., [3+2] Cycloadditions)

The N-O bond of the oxime functionality can participate in cycloaddition reactions, most notably [3+2] cycloadditions. rsc.org In these reactions, the oxime can react with dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings called isoxazolidines. rsc.orgacs.org These reactions can proceed via a tandem Michael addition–1,3-dipolar cycloaddition process, often with high regio- and stereospecificity. rsc.org The reaction can also be initiated by the N-selective carbamoylation of the oxime with an isocyanate to generate a nitrone in situ, which then undergoes a 1,3-dipolar cycloaddition. nih.gov This multicomponent approach allows for the synthesis of diverse isoxazolidine (B1194047) structures. nih.govrsc.org

Derivatization of the Oxime (e.g., Ethers, Esters, Carbamates)

The hydroxyl group of the oxime can be derivatized to form ethers, esters, and carbamates. acs.org O-alkylation is a common derivatization, often yielding O-alkyl ethers. acs.org The synthesis of oxime ethers can be achieved in a one-pot reaction by adding hydroxylamine (B1172632) and a bromoalkane to a carbonyl compound. tandfonline.com O-arylation of oximes can be catalyzed by palladium to produce O-arylhydroxylamines. organic-chemistry.org Esterification of the oxime hydroxyl group can be accomplished using reagents like isonicotinoyl chloride. acs.org This derivatization can enhance the mass spectrometry response of the molecule, which is useful in analytical applications. acs.org

N-O Bond Fragmentation Reactions

The N-O bond in oximes is relatively weak and can be cleaved under various conditions, leading to the formation of reactive intermediates. mdpi.com This fragmentation can be promoted by transition metals or photocatalysis. nsf.govnih.gov Homolytic cleavage of the N-O bond generates an iminyl radical, a versatile intermediate that can participate in a variety of subsequent reactions, including C-C bond formation. nih.govresearchgate.net For instance, the fragmentation of cyclobutanone-derived oximes can lead to the formation of distal nitrile radicals. nsf.gov In some cases, the fragmentation of the N-O bond is a key step in the synthesis of nitrogen-containing heterocycles. mdpi.com

Reactions Involving the Phenylethynyl Functional Group

The phenylethynyl group, a phenyl ring attached to an ethynyl (B1212043) (C≡C) group, also imparts specific reactivity to the molecule. The triple bond is a region of high electron density, making it susceptible to addition reactions. Gas-phase reactions of the phenylethynyl radical with allene (B1206475) and methylacetylene have been studied, showing that the radical adds to the carbon-carbon double or triple bond without an entrance barrier. acs.orgnih.gov This suggests that the phenyl group can act as a spectator in these reactions. acs.orgnih.gov The phenylethynyl group can also participate in multicomponent reactions. For example, 2-(phenylethynyl)benzaldehyde (B1589314) can react with a primary amine and diphenylphosphine (B32561) oxide to form phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine or, with the use of a catalyst, cyclic products like isoquinoline (B145761) derivatives. rsc.org Furthermore, complexes containing the a-phenylethynyl-trans-ß-styryl ligand have been synthesized and their reactivity with isonitriles has been explored. electronicsandbooks.com

Click Chemistry Applications (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition - CuAAC)

The terminal alkyne of 4-(phenylethynyl)benzaldehyde oxime is an ideal handle for "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgnumberanalytics.com The most prominent example is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), which joins alkynes and azides to form stable 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org This reaction is exceptionally reliable and proceeds under mild, often aqueous, conditions, making it a cornerstone of bioconjugation, materials science, and drug discovery. nih.govmdpi.comtcichemicals.com

The CuAAC reaction offers a significant rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and exhibits remarkable regioselectivity, exclusively yielding the 1,4-isomer. organic-chemistry.orgmdpi.com The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govmdpi.com

For this compound, the CuAAC reaction allows for the covalent attachment of this molecule to any azide-functionalized substrate, such as biomolecules, polymers, or surfaces, leveraging the stability and biocompatibility of the resulting triazole linkage. nih.govtcichemicals.com

Table 1: Key Features of CuAAC Reaction

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne, Azide |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often aqueous, room temperature |

| Advantages | High yield, high reliability, broad functional group tolerance, simple workup |

Palladium-Catalyzed Cyclization and Annulation Reactions

The phenylethynyl moiety is a versatile participant in palladium-catalyzed reactions, which are powerful tools for constructing complex carbocyclic and heterocyclic frameworks. Research on related 2-alkynylbenzaldoximes and 4'-(phenylethynyl)acetophenone demonstrates the potential for intramolecular cyclization and annulation. researchgate.netbau.edu.lb

For instance, palladium catalysts can activate the alkyne towards nucleophilic attack from the oxime oxygen or nitrogen, or from another tethered nucleophile, to initiate cyclization. Depending on the reaction conditions and the specific palladium catalyst used, various cyclic products can be accessed. youtube.com Studies on related systems show that such cyclizations can lead to the formation of isoquinoline N-oxides or other heterocyclic structures. researchgate.net A study on a related ketone, 4'-(phenylethynyl)acetophenone, showed that a palladium catalyst could induce cyclization to form a phenanthrene (B1679779) derivative under reductive conditions. bau.edu.lb

Hydration and Hydroamination Reactions of the Alkyne

The alkyne triple bond in this compound can undergo hydration (addition of water) and hydroamination (addition of an N-H bond) reactions, typically mediated by transition metal catalysts (e.g., gold, mercury, or ruthenium).

Hydration: In the presence of an appropriate catalyst, the addition of water across the triple bond would follow Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone. This would transform the phenylethynyl group into a phenacyl group, yielding 4-(2-oxo-2-phenylethyl)benzaldehyde oxime.

Hydroamination: The addition of an amine across the alkyne bond can lead to the formation of enamines or imines, depending on the amine used and the reaction conditions. This reaction provides a direct route to nitrogen-containing derivatives.

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: The electron-rich π-systems of the alkyne can be attacked by electrophiles. For example, halogenation with Br₂ or Cl₂ would proceed via a cyclic halonium ion intermediate to give dihaloalkene products. The stereochemical outcome (syn or anti-addition) depends on the specific reaction conditions.

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur, particularly with highly reactive nucleophiles or under catalytic conditions. The presence of the electron-withdrawing benzaldehyde (B42025) oxime moiety can slightly polarize the alkyne, making it more susceptible to such attacks compared to simple phenylacetylene.

Dual Functional Group Reactivity: Synergistic and Orthogonal Transformations

A key feature of this compound is the presence of two distinct reactive sites, which can be addressed either simultaneously or sequentially. This dual reactivity allows for the construction of complex molecular architectures through synergistic or orthogonal transformations.

Research has demonstrated the full compatibility of oxime ligation and CuAAC, showcasing an elegant example of orthogonal reactivity. nih.gov In this strategy, one functional group can be reacted selectively while the other remains intact for a subsequent, different transformation. For example, the oxime can first undergo ligation with an aminooxy-containing molecule, followed by a CuAAC reaction at the alkyne terminus with an azide-functionalized molecule. nih.gov This sequential approach allows for the precise, step-wise assembly of bifunctional conjugates. The order of these reactions can be reversed, although studies suggest that the route involving oxime ligation prior to CuAAC can be more successful. nih.gov

Table 2: Orthogonal Reactivity of this compound

| Reaction Step | Functional Group | Reagent | Product Functionality |

|---|---|---|---|

| Step 1: Oxime Ligation | Oxime | Aminooxy-functionalized molecule (R¹-ONH₂) | Oxime ether |

| Step 2: CuAAC | Alkyne | Azide-functionalized molecule (R²-N₃), Cu(I) | 1,2,3-Triazole |

| Final Product | Bifunctional conjugate containing an oxime ether and a triazole ring. |

Transition Metal-Mediated Transformations Involving this compound

Transition metals play a pivotal role in unlocking the synthetic potential of this compound, catalyzing a wide array of transformations involving both the oxime and alkyne groups. researchgate.net

The oxime moiety itself is a versatile ligand, capable of forming stable complexes with various metal ions. researchgate.net This coordination can be a crucial step in directing C-H activation, facilitating rearrangements, or mediating coupling reactions. Palladium, copper, silver, and gold are frequently employed to catalyze reactions such as cycloisomerizations and cross-couplings involving alkynes and oximes. researchgate.netresearchgate.net

Catalytic Oxidation and Reduction Processes

The distinct functionalities of this compound allow for selective oxidation or reduction reactions.

Reduction: The choice of reducing agent and conditions determines the outcome.

Alkyne Reduction: Catalytic hydrogenation using specific catalysts like Lindlar's catalyst (palladium on CaCO₃, poisoned with lead) can selectively reduce the alkyne to a (Z)-alkene. Using other palladium catalysts in the presence of a hydrogen source like formic acid can also achieve selective reduction of the alkyne to an alkene. bau.edu.lb More vigorous conditions (e.g., H₂ with Pd/C) would likely reduce the alkyne all the way to an alkane and could also reduce the oxime.

Oxime Reduction: The oxime can be reduced to the corresponding aminomethyl group using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. This transformation is valuable for synthesizing benzylamine (B48309) derivatives.

Oxidation: The oxime group can be oxidized. For instance, treatment with certain oxidizing agents can convert the oxime to a nitrile oxide, a reactive 1,3-dipole useful in cycloaddition reactions. Alternatively, oxidation can regenerate the parent aldehyde, 4-(phenylethynyl)benzaldehyde. nih.gov

Cross-Coupling Reactions Utilizing the Oxime or Alkyne as a Coupling Partner

The terminal alkyne and the aryl halide (if present in a derivative) moieties of this compound are prime candidates for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks through the formation of carbon-carbon and carbon-heteroatom bonds.

The phenylethynyl group, specifically its terminal C(sp)-H bond, can readily engage in Sonogashira coupling reactions with aryl or vinyl halides. This reaction provides a powerful method for extending the conjugated system of the molecule. While direct cross-coupling of organolithium reagents has also been developed, requiring specific catalysts like Pd-PEPPSI-IPent, the Sonogashira reaction remains a more common pathway for functionalizing terminal alkynes. nih.gov

For successful and reproducible cross-coupling results, the exclusion of air is crucial. Reactions are typically performed under an inert atmosphere of nitrogen or argon, and solvents should be properly degassed. sigmaaldrich.com The presence of oxygen can lead to unwanted side reactions, most notably the homocoupling of the alkyne partner. sigmaaldrich.com The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific substrate pairing to achieve high yields and selectivity.

Below is a table representing typical conditions for the Sonogashira cross-coupling reaction, a pathway for which the alkyne in this compound is a suitable coupling partner.

Table 1: Representative Conditions for Sonogashira Cross-Coupling of Terminal Alkynes

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Terminal Alkyne | Aryl Iodide/Bromide | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, DIPEA) | THF or DMF | Disubstituted Alkyne |

This table presents generalized conditions. Specific parameters may vary based on substrate reactivity.

Electrophilic Cyclization Reactions (e.g., Selenocyclization)

The intramolecular reaction between the nucleophilic oxime group and the electrophilically activated alkyne presents a powerful strategy for synthesizing heterocyclic compounds. In the presence of a suitable electrophile (E+), the alkyne is activated towards nucleophilic attack by the oxime's nitrogen or oxygen atom, initiating a cyclization cascade.

Research on analogous substrates, such as 2-alkyn-1-one O-methyl oximes, demonstrates that various electrophiles can effectively trigger this transformation. organic-chemistry.orgfigshare.com Common electrophilic reagents include iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and phenylselenyl bromide (PhSeBr). organic-chemistry.org The use of ICl is often noted for its high efficiency and rapid reaction times. organic-chemistry.orgnih.gov This type of reaction, known as electrophilic cyclization, typically proceeds under mild conditions to afford highly substituted five-membered heterocycles like isoxazoles. organic-chemistry.orgfigshare.com When phenylselenyl bromide is used, the process is termed selenocyclization, resulting in a selenium-functionalized heterocycle.

For ortho-alkynyl benzaldoximes, electrophilic cyclization with bromine can lead to the formation of 4-bromo-isoquinoline-N-oxides. researchgate.net This pathway involves a 6-endo-dig cyclization where the oxime nitrogen attacks the activated alkyne. This highlights how the regiochemical outcome is dependent on the substitution pattern of the starting material.

Table 2: Electrophilic Cyclization of Alkyne-Containing Oximes

| Substrate Type | Electrophile | Solvent | Product Type | Ref. |

|---|---|---|---|---|

| 2-Alkyn-1-one O-methyl oxime | ICl | CH₂Cl₂ | 4-Iodoisoxazole | nih.gov |

| 2-Alkyn-1-one O-methyl oxime | Br₂ | CH₂Cl₂ | 4-Bromoisoxazole | organic-chemistry.org |

| 2-Alkyn-1-one O-methyl oxime | PhSeBr | CH₂Cl₂ | 4-(Phenylseleno)isoxazole | organic-chemistry.org |

Silver/Gold-Catalyzed Cycloisomerization Reactions

Silver and gold catalysts are exceptionally effective in promoting the cycloisomerization of molecules containing both an alkyne and a nucleophilic group, such as an oxime. nih.gov These soft, carbophilic Lewis acids activate the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack.

In studies on related o-alkynylbenzaldoximes, silver triflate (AgOTf) has been shown to catalyze a 6-endo-dig cyclization, leading to the formation of cyclic nitrones, which can be isolated as isoquinoline N-oxides. researchgate.net This transformation highlights the ability of silver(I) to facilitate the key bond-forming step in the synthesis of these important nitrogen-containing heterocycles.

Gold catalysts, such as those derived from (PPh₃)AuCl and a silver salt cocatalyst (e.g., AgSbF₆), are also widely employed for similar cycloisomerization reactions of enynes and other unsaturated systems. nih.gov The high efficiency of these catalysts allows reactions to proceed under mild conditions, often with excellent selectivity. The reaction mechanism involves the coordination of the gold(I) cation to the alkyne, which lowers the LUMO of the C-C triple bond and triggers the cyclization event.

Table 3: Silver/Gold-Catalyzed Cycloisomerization of Alkynyl Oximes

| Substrate | Catalyst | Solvent | Product | Ref. |

|---|---|---|---|---|

| (E)-2-(2-phenylethynyl)benzaldehyde oxime | AgOTf (10 mol%) | Dichloroethane | Isoquinoline N-oxide | researchgate.net |

Derivatives and Analogs of 4 Phenylethynyl Benzaldehyde Oxime: Design, Synthesis, and Applications

Structural Modifications at the Oxime Moiety

The oxime functional group (-CH=NOH) is a rich hub for chemical derivatization, offering pathways to new compound classes through reactions at its oxygen and nitrogen atoms.

The hydroxyl group of the oxime is readily derivatized to form ethers and esters. These modifications can significantly alter the molecule's polarity, solubility, and interaction with biological targets.

O-Alkylation: The synthesis of oxime ethers is a common strategy to modify the parent oxime. General methods for O-alkylation are well-established and applicable to 4-(phenylethynyl)benzaldehyde (B1269893) oxime. A prevalent one-pot method involves the reaction of the corresponding aldehyde with hydroxylamine (B1172632) hydrochloride, followed by the addition of an alkyl halide in the presence of a base. nih.govresearchgate.net For example, various aldoximes and ketoximes are efficiently converted to their O-alkyl ether derivatives using a base such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) or potassium carbonate in tetrahydrofuran (B95107) (THF) at room temperature or under reflux. nih.govresearchgate.net These reactions typically proceed in high yields (80-96%) and can be completed in a relatively short time, from minutes to a few hours. nih.gov This approach allows for the introduction of a wide variety of alkyl, functionalized alkyl, and benzyl (B1604629) groups onto the oxime oxygen. nih.govrsc.org

O-Acylation: Similarly, O-acylation introduces an ester functionality to the oxime group. This can be achieved through reaction with acyl chlorides or carboxylic acids activated with coupling agents. A facile method for the esterification of aldoximes involves using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent, catalyzed by 4-(dimethylamino)pyridine (DMAP). researchgate.net This reaction proceeds efficiently at room temperature. Another approach involves the formation of O-(N-phenylcarbamoyl)oxime derivatives, which introduces a carbamate (B1207046) linkage. osi.lv While specific examples detailing the alkylation and acylation of 4-(phenylethynyl)benzaldehyde oxime are not prevalent in the reviewed literature, these general and robust synthetic protocols are directly applicable for creating a library of its O-substituted derivatives. Nature-inspired O-benzyl oxime derivatives have been synthesized from various substituted benzaldehydes, indicating that the benzaldehyde (B42025) moiety is amenable to these transformations. mdpi.com

Table 1: General Methods for O-Alkylation and O-Acylation of Oximes

| Reaction Type | Reagents and Conditions | Product Type | Typical Yields | Reference |

|---|---|---|---|---|

| O-Alkylation | Aldehyde, NH₂OH·HCl, Alkyl Halide, KOH, aq. DMSO | Oxime Ether | 80-96% | nih.gov |

| O-Alkylation | Aldehyde, NH₂OH·HCl, Alkyl Halide, K₂CO₃, THF, reflux | Oxime Ether | 75-82% | researchgate.net |

| O-Acylation | Oxime, Carboxylic Acid, EDCI, DMAP | Oxime Ester | High | researchgate.net |

| O-Acylation | Oxime, Phenyl isocyanate | Carbamoyl Oxime | - | osi.lv |

The oxime group is a valuable precursor for synthesizing various nitrogen- and oxygen-containing heterocyclic systems. The interplay between the oxime and the adjacent phenylethynyl group allows for unique intramolecular cyclization pathways.

A significant transformation of an alkynyl benzaldoxime (B1666162) is its cyclization to form isoquinoline-based structures. Research has specifically demonstrated that (E)-2-(2-phenylethynyl)benzaldehyde oxime undergoes a 6-endo-dig cyclization reaction. researchgate.net When treated with an electrophile like silver triflate (AgOTf), it efficiently forms an isoquinoline (B145761) N-oxide intermediate. researchgate.net This intermediate can then be deoxygenated to furnish the corresponding functionalized isoquinoline. researchgate.net This tandem cyclization-deoxygenation provides a robust method for synthesizing complex isoquinoline derivatives from a relatively simple starting material. researchgate.net

The oxime functionality is also a classic precursor for the synthesis of isoxazoles, which are five-membered aromatic heterocycles. youtube.comnih.gov A common method involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from the oxime, with an alkene or alkyne. nih.govnuph.edu.ua In the case of intramolecular reactions, an appropriately positioned unsaturated bond within the same molecule can participate in the cycloaddition. For instance, aldoximes containing a propargyl ether moiety undergo catalytic intramolecular oxidative cycloaddition to yield fused isoxazole (B147169) derivatives like chromeno[4,3-c]isoxazoles. nih.gov This reaction is often facilitated by hypervalent iodine reagents. nih.gov While this specific substrate is different, the underlying principle of intramolecular cycloaddition of a nitrile oxide (generated from the oxime) onto the alkyne could be a potential, though underexplored, pathway for derivatives of this compound.

Table 2: Heterocyclic Systems Synthesized from Oxime Precursors

| Starting Material Type | Reaction Type | Product Heterocycle | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| 2-Alkynylbenzaldoxime | Intramolecular Cyclization | Isoquinoline N-Oxide | AgOTf, Br₂ | researchgate.net |

| Aldoxime with Alkene/Alkyne | [3+2] Cycloaddition | Isoxazole/Isoxazoline | Base, Halogenating Agent | nuph.edu.ua |

| O-Propargyl Aldoxime | Intramolecular Oxidative Cycloaddition | Fused Isoxazole | Hypervalent Iodine Reagents | nih.gov |

| General Oxime | Reaction with Dicarbonyl | Isoxazole | Acid/Base | youtube.com |

Structural Modifications at the Phenylethynyl Moiety

The phenylethynyl portion of the molecule offers another avenue for structural diversification, allowing for the fine-tuning of electronic and steric properties.

Introducing electron-donating or electron-withdrawing substituents onto the terminal phenyl ring can significantly modulate the electronic properties of the entire molecule. However, the diphenylacetylene (B1204595) scaffold, which forms the core of 4-(phenylethynyl)benzaldehyde, has a distinct influence on the transmission of these electronic effects.

A key study directly comparing the reactivity of substituted 4-(phenylethynyl)benzaldehydes with simpler substituted benzaldehydes found that the electronic influence of substituents is markedly dampened when transmitted through the diphenylacetylene system. researchgate.net For instance, while the rate of an aldol (B89426) reaction was 54-fold faster for 4-cyanobenzaldehyde (B52832) compared to 4-methoxybenzaldehyde, the difference was only 1.4-fold between their 4-(phenylethynyl)benzaldehyde counterparts (4-(4-cyanophenylethynyl)benzaldehyde vs. 4-(4-methoxyphenylethynyl)benzaldehyde). researchgate.net This suggests that the alkyne bridge attenuates the electronic communication between the substituent and the reactive aldehyde group.

Modifications are not limited to the terminal phenyl ring; the core structure can be expanded by extending the alkyne linker or replacing the phenyl group with larger aromatic systems.

Alkyne Homocoupling: The terminal alkyne of a related compound, phenylethyne, can undergo homocoupling reactions, such as the Glaser or Eglinton couplings, to form symmetrical 1,4-diphenyl-1,3-butadiyne structures. These reactions typically use copper salts as catalysts in the presence of an oxidant. Applying such a strategy to a derivative of this compound could lead to dimeric structures with an extended, conjugated diacetylene bridge.

Cross-Coupling Reactions: More versatile are cross-coupling reactions like the Cadiot–Chodkiewicz coupling, which allows for the connection of a terminal alkyne with an alkynyl halide. This would enable the synthesis of unsymmetrical diynes, linking the 4-(formyloxime)phenyl group to a different functionalized terminal alkyne.

Sonogashira Coupling: While the parent molecule is often synthesized via a Sonogashira coupling between 4-iodobenzaldehyde (B108471) and phenylacetylene, further Sonogashira reactions could be envisioned. For instance, if the terminal phenyl group were replaced with a bromo- or iodo-aryl group, subsequent coupling reactions could attach additional ethynyl (B1212043) fragments, leading to complex, branched, or extended π-conjugated systems. While direct examples starting from this compound are not documented in the reviewed literature, these established synthetic methodologies for alkynes represent powerful tools for its further structural elaboration.

Advanced Applications and Research Frontiers of 4 Phenylethynyl Benzaldehyde Oxime

Role as Ligands in Catalysis

The dual functionality of 4-(phenylethynyl)benzaldehyde (B1269893) oxime, comprising both an oxime and an alkyne group, allows it to serve as a versatile ligand in coordination chemistry, leading to significant applications in catalysis.

The oxime group (C=NOH) and the alkyne group (C≡C) present in the molecule offer distinct sites for metal coordination. Oximes and their deprotonated forms, oximates, are known to form stable complexes with a wide range of metal ions. at.ua The nitrogen atom of the oxime can coordinate to a metal center, and this coordination can dramatically alter the reactivity of the oxime itself, for instance by lowering the pKa of the hydroxyl proton. at.ua

The phenylethynyl group provides an alkyne functionality, which exhibits strong affinity for π-coordination with specific metal salts, particularly those of coinage metals like silver (Ag) and gold (Au). Silver, for example, is recognized for its superior alkynophilicity, making its salts ideal catalysts for reactions involving alkynes. researchgate.net This interaction activates the alkyne for subsequent chemical transformations.

Research on the closely related isomer, 2-alkynylbenzaldoxime, demonstrates how these coordination principles operate in tandem. In the presence of electrophilic catalysts such as silver triflate (AgOTf), the molecule undergoes a 6-endo-dig cyclization to form cyclic nitrones. researchgate.net This reactivity highlights the cooperative role of both the oxime and alkyne moieties in directing the outcome of metal-catalyzed reactions. The ability of the oxime to act as a directing group and the alkyne's capacity for π-coordination are central to its utility in catalysis.

The unique structural features of 4-(phenylethynyl)benzaldehyde oxime and its derivatives make them suitable for various catalytic processes, including cross-coupling reactions and polymerization.

Cross-Coupling Reactions: The phenylethynyl moiety is a key participant in numerous cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. nih.govnih.gov Halogenated precursors of related heterocyclic systems, like 4-bromo-6H-1,2-oxazines, have been successfully used in Suzuki couplings with phenylboronic acid and in Sonogashira couplings with terminal alkynes. nih.gov These examples underscore the potential of a halogenated this compound to be used as a substrate in creating more complex molecular architectures. The oxidative coupling of benzaldehyde (B42025) derivatives with phenylacetylene, catalyzed by rhodium complexes, further illustrates the catalytic potential of this structural motif. researchgate.net

Silver-based catalysis has proven effective for intramolecular cycloisomerization of 2-alkynylbenzaldoximes, yielding isoquinoline (B145761) N-oxides. researchgate.net The use of a multi-catalytic system, such as AgOTf and Cu(OTf)₂, can efficiently drive these transformations. researchgate.net

| Reaction Type | Catalyst(s) | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cycloisomerization | AgOTf / Cu(OTf)₂ | 2-Alkynylbenzaldoxime | Isoquinoline N-oxide | researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromo-6H-1,2-oxazine | 4-Phenyl-6H-1,2-oxazine | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 4-Bromo-6H-1,2-oxazine | 4-Alkynyl-6H-1,2-oxazine | nih.gov |

Polymerization: The oxime functionality, particularly when modified into an oxime ester, can serve as a highly efficient photoinitiator for radical polymerization. rsc.org Triphenylamine-based oxime esters have been synthesized and used as photoinitiators that are sensitive to near-UV and visible light. rsc.org Upon irradiation, these compounds generate radicals that initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA), achieving high double bond conversion efficiencies. rsc.org This suggests that this compound could be functionalized to create novel photoinitiators, enabling the fabrication of materials through techniques like direct laser writing. rsc.org

Functional Materials Science Applications

The rigid, conjugated structure of this compound, combined with the versatile chemistry of the oxime group, makes it a promising candidate for the development of advanced functional materials.

The phenylethynyl group is a well-established building block for organic optoelectronic materials due to its linear, rigid nature which promotes molecular ordering and effective π-conjugation, essential properties for charge transport and light emission. The oxime group serves as a versatile chemical handle for further modification or for tuning the electronic properties of the molecule. mdpi.com Oxime derivatives can be readily synthesized from a vast array of aldehydes and ketones, allowing for great diversity in molecular design. mdpi.com The conversion of the oxime to other functional groups or its use in forming larger conjugated systems can lead to materials with tailored photophysical properties suitable for applications in Organic Light-Emitting Diodes (OLEDs) or as components in chemical sensors.

The development of fluorescent chemosensors often relies on molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. The structure of alkynyl benzaldehyde oximes is well-suited for this purpose. Research on a related isomer has led to the creation of a silver(I) catch-and-release system where the coordination state of the silver ion is reported by a distinct ratiometric fluorescence signal. researchgate.net In this system, the silver ion is initially held in a "catch" state with minimal catalytic activity and a strong emission at 554 nm. researchgate.net Upon addition of a chemical trigger, the silver ion is transferred to a "release" state, activating its catalytic function and shifting the emission to 472 nm. researchgate.net This on/off switching of fluorescence in response to a metal ion demonstrates a clear application as a chemosensor, reporting on catalytic activity.

The oxime functionality provides a convenient point for incorporating the molecule into polymer chains. As mentioned, oxime esters derived from the core structure can act as highly effective photoinitiators for free radical polymerization. rsc.org This allows for the covalent integration of the phenylethynyl moiety into a polymer network. Such materials can find use in 3D printing and photolithography, where high-resolution patterns are required. rsc.org

Furthermore, research on other benzaldehyde oxime derivatives has demonstrated their use as monomers in the synthesis of novel polymers. For example, terpolymers based on p-hydroxybenzaldehyde oxime have been synthesized and shown to possess good thermal stability. researchgate.net The decomposition of these polymers occurs in distinct stages, indicating a structured degradation process. researchgate.net By analogy, this compound could be used as a monomer or comonomer to produce polymers with high thermal stability and potentially interesting optical and electronic properties derived from the conjugated phenylethynyl units.

| Photoinitiator | Substituent | Max. Absorption (nm) | Double Bond Conversion (TMPTA, %) | Reference |

|---|---|---|---|---|

| TP-1 | Hydrogen | ~360 | 92 | rsc.org |

| TP-2 | One methoxy (B1213986) group | ~360 | 72-92 | rsc.org |

| TP-3 | Two methoxy groups | ~360 | 72-92 | rsc.org |

| TP-4 | Two methyl groups | ~360 | 72-92 | rsc.org |

Chemical Biology Research Tools

The unique structural characteristics of this compound, which combines a rigid phenylethynyl backbone with a reactive oxime functional group, make it a versatile scaffold for the development of sophisticated tools in chemical biology. Its utility spans the creation of molecular probes, the investigation of enzyme functions, and the design of specific protein ligands.

Design and Synthesis of Molecular Probes for Biological Systems

The development of molecular probes is essential for visualizing and understanding complex biological processes. The structure of this compound is well-suited for this purpose, offering multiple avenues for its incorporation into probe design. The oxime group is particularly valuable due to its participation in "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. rsc.orgrsc.org Oxime ligation, the reaction between an aldehyde or ketone and a hydroxylamine (B1172632), is a prime example of a click reaction that proceeds efficiently under mild, aqueous conditions, making it ideal for bioconjugation. rsc.org

The synthesis of probes based on this scaffold can be envisioned through several strategies. The oxime functionality can be formed by reacting 4-(phenylethynyl)benzaldehyde with a hydroxylamine-modified reporter molecule, such as a fluorophore or a biotin (B1667282) tag. Conversely, the this compound can be reacted with a biological target that has been metabolically or genetically engineered to contain an aldehyde or ketone group. Furthermore, the terminal alkyne of the phenylethynyl group is a key handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), another powerful click reaction, allowing for conjugation to azide-modified biomolecules or surfaces. rsc.org The rigid phenylethynyl linker ensures that the attached reporter group is held at a distance from the point of conjugation, minimizing potential steric hindrance or quenching effects.

| Probe Design Strategy | Key Reaction | Functional Group Utilized | Potential Application |

| Pre-functionalization | Oxime Ligation | Oxime | Attaching a fluorophore to the oxime for cellular imaging. |

| Bio-orthogonal Labeling | Oxime Ligation | Aldehyde | Reacting with a ketone-modified protein in a cell lysate. |

| Dual-Functionalization | CuAAC / Oxime Ligation | Alkyne & Oxime | Creating a bifunctional probe for capturing proteins and subsequent fluorescent detection. |

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The search for novel enzyme inhibitors is a cornerstone of drug discovery and chemical biology. nih.gov this compound serves as an attractive starting point or scaffold for designing such inhibitors. nih.gov Its mechanism of action at a molecular level can be hypothesized based on its constituent parts. The planar aromatic rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within an enzyme's active site. The linear, rigid geometry of the phenylethynyl moiety allows it to probe and occupy narrow, hydrophobic channels in an enzyme's binding pocket.

The oxime group is a critical contributor to binding affinity and specificity. It can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen atom), enabling it to form specific interactions with the protein backbone or amino acid side chains. nih.govresearchgate.net In some cases, the oxime nitrogen can also coordinate with metal ions present in the active sites of metalloenzymes. By systematically modifying the substituents on the phenyl rings, researchers can fine-tune the electronic properties and steric profile of the molecule to optimize its binding affinity and selectivity for a target enzyme. nih.gov Computational modeling and structural biology techniques are crucial for elucidating the precise binding mode and understanding the molecular interactions that drive inhibition. nih.gov

| Structural Feature | Potential Interaction with Enzyme Active Site | Example Amino Acid Residues |

| Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Alkyne Group | van der Waals Forces, Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Oxime (-NOH) | Hydrogen Bonding (Donor and Acceptor) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Histidine (His) |

Ligand Design for Protein-Ligand Interaction Studies

Understanding the principles of molecular recognition between proteins and small molecules is fundamental to biology and medicine. nih.goveasychair.org this compound provides a structurally well-defined and synthetically accessible framework for designing ligands to study these interactions. nih.gov The process of rational ligand design often begins with a known molecular scaffold that can be systematically modified to probe the topology and chemical environment of a protein's binding site. chemrxiv.org

The rigid nature of the phenylethynyl linker is advantageous, as it reduces the conformational entropy penalty upon binding, which can contribute to a more favorable free energy of binding. nih.gov Researchers can synthesize a library of derivatives by altering substituents on either phenyl ring. Studying how these modifications affect binding affinity, often measured using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), provides detailed structure-activity relationship (SAR) data. researchgate.net This information helps to map out the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern recognition. nih.gov Computational docking and molecular dynamics simulations can complement experimental data, offering predictions of ligand binding poses and energetics, thereby guiding the design of next-generation ligands with improved affinity and specificity. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The dual-functional nature of this compound, possessing both hydrogen-bonding and π-system functionalities, makes it a valuable building block for constructing complex, ordered supramolecular assemblies.

Self-Assembly Processes Involving Oxime and Alkyne Interactions

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.gov The this compound molecule contains the necessary information in its structure to drive such processes. The primary interaction facilitating self-assembly is the hydrogen bond formed by the oxime group. Similar to other oximes, it can form strong O—H⋯N hydrogen bonds, leading to the creation of centrosymmetric dimers. nih.govresearchgate.net This dimerization creates a larger, well-defined supramolecular synthon.

These dimers can then further organize through weaker, yet significant, non-covalent forces. The extensive π-conjugated system of the phenylethynyl-benzoyl moiety promotes intermolecular π-π stacking interactions, leading to the formation of one-dimensional columns or two-dimensional sheets. researchgate.net The linear and rigid shape of the molecule facilitates efficient packing. The self-assembly of alkyne-terminated molecules on surfaces like gold has also been shown to form highly ordered monolayers, suggesting potential applications in materials science and nanotechnology. ibm.comnih.gov The interplay between the strong, directional hydrogen bonds of the oxime and the weaker, delocalized π-stacking of the aromatic framework allows for the formation of complex and potentially functional architectures. researchgate.net

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. capes.gov.br The electron-rich phenylethynyl moiety of this compound makes it an excellent candidate to act as a guest for various synthetic hosts. Large macrocyclic hosts, such as cucurbiturils or cyclodextrins, have hydrophobic inner cavities that can encapsulate aromatic guests. nih.govacs.org The binding is driven by the release of high-energy water molecules from the cavity (the hydrophobic effect) and is stabilized by CH-π and π-π interactions between the guest and the host's interior surface. nih.gov

The encapsulation of a molecule like this compound within a host can dramatically alter its physical and chemical properties. For instance, its solubility in water could be enhanced, or its fluorescence properties could be modulated. nih.gov Furthermore, the oxime group, remaining at the portal of the host cavity, could be used as a reactive handle for further functionalization or as a recognition site for a third component, enabling the construction of more complex, multi-component supramolecular systems. This molecular recognition is highly specific, relying on a precise match in size, shape, and chemical complementarity between the host and the guest. acs.org

Computational and Theoretical Studies of 4 Phenylethynyl Benzaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Phenylethynyl)benzaldehyde (B1269893) oxime. These methods are used to predict its electronic structure and reactivity by modeling the behavior of its electrons.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a computational method widely used to investigate the three-dimensional arrangement of atoms in a molecule and to determine the most stable structures, known as conformers. For oximes, a key conformational feature is the stereochemistry around the C=N double bond, which can exist as either (E) or (Z) isomers.

DFT calculations, often using the B3LYP functional, help in optimizing the geometry of these isomers and calculating their relative energies. nih.gov This information is crucial for understanding which isomer is more likely to be present under different conditions. The planarity of the benzene (B151609) rings and the linearity of the alkyne group are also important structural parameters that are examined. While specific DFT studies on 4-(phenylethynyl)benzaldehyde oxime are not widely published, research on similar benzaldehyde (B42025) oximes, such as 3- and 4-nitrobenzaldehyde (B150856) oxime, has demonstrated the utility of these methods in correlating calculated geometric parameters with experimental data. nih.gov

Molecular Orbital Analysis and Frontier Orbital Theory

The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate where a molecule is likely to undergo electrophilic or nucleophilic attack.

For molecules containing both phenyl and benzaldehyde oxime groups, the HOMO is often located on the phenyl ring, suggesting it is the site for electrophilic attack, while the LUMO is typically found on the benzaldehyde oxime portion, the likely site for nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.govbiointerfaceresearch.com

Table 1: Representative Frontier Orbital Data for Similar Aromatic Oximes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-Nitrobenzaldehyde oxime | -7.21 | -2.83 | 4.38 |

| 4-Nitrobenzaldehyde oxime | -7.31 | -2.91 | 4.40 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations for analogous compounds. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry plays a vital role in mapping out the step-by-step processes of chemical reactions, known as reaction mechanisms. This includes identifying short-lived intermediates and the high-energy transition states that connect them.

Transition State Calculations for Oxime Transformations

Oximes can undergo a variety of chemical transformations, such as rearrangements and cyclizations. nih.govmdpi.com Transition state calculations are essential for understanding the energy barriers of these reactions. acs.org By determining the activation energy, chemists can predict the feasibility and rate of a reaction. acs.org For instance, computational methods like the Nudged Elastic Band with Climbing Image (NEB-CI) methodology can be used to locate transition states for E/Z-isomerization in oximes. nih.govlibretexts.org

Mechanistic Pathways for Alkyne Functionalization

The phenylethynyl group is a versatile functional group that can participate in numerous reactions, including cycloadditions and metal-catalyzed functionalizations. acs.orgacs.org Computational studies are instrumental in clarifying the mechanisms of these reactions. For example, in rhodium-catalyzed reactions, computational analysis can help to understand how the alkyne coordinates with the metal center and inserts into existing bonds to form new products. acs.orgnih.gov Mechanistic investigations can also shed light on the role of catalysts and reaction conditions in controlling the outcome of the reaction. acs.orgescholarship.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding how molecules interact with each other and with their environment, such as in a solvent or in a biological system.

For a molecule like this compound, MD simulations could provide valuable insights into:

Hydrogen Bonding: The oxime group can form hydrogen bonds, which can influence its properties and interactions with other molecules.

π-π Stacking: The aromatic rings in the molecule can stack on top of each other, leading to specific arrangements in the solid state or in solution.

Solvation Effects: MD simulations can model how solvent molecules arrange themselves around the solute, which can affect its reactivity and stability.

Prediction of Spectroscopic Signatures from Computational Models

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to calculate and interpret the spectral signatures of this compound, including its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the electronic structure and vibrational modes of the molecule.

The prediction of spectroscopic signatures for this compound typically begins with the optimization of its molecular geometry using DFT methods. A common approach involves employing a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This process determines the most stable three-dimensional arrangement of the atoms, which is the foundation for all subsequent spectral predictions.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the absorption bands in the IR spectrum. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental data. researchgate.netlongdom.org

For the prediction of NMR spectra, the GIAO (Gauge-Independent Atomic Orbital) method is frequently employed within the DFT framework. This approach calculates the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The electronic absorption properties, which are observed in the UV-Vis spectrum, are predicted using TD-DFT calculations. biointerfaceresearch.com This method provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions. These calculations can reveal the nature of the transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like this compound. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), in TD-DFT calculations can provide more accurate predictions of the UV-Vis spectra in solution. biointerfaceresearch.com

Predicted Infrared (IR) Spectral Data

The calculated IR spectrum of this compound is expected to exhibit characteristic vibrational modes associated with its functional groups. The table below presents a selection of predicted vibrational frequencies and their assignments based on DFT calculations for analogous aromatic oxime structures.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | O-H stretch (oxime) |

| ~3050 | Aromatic C-H stretch |

| ~2210 | C≡C stretch (alkyne) |

| ~1600 | C=N stretch (oxime) |

| ~1580, ~1490 | Aromatic C=C stretch |

| ~950 | N-O stretch |

This data is representative and based on computational studies of structurally similar aromatic oximes.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Theoretical calculations can provide valuable predictions of the ¹H and ¹³C NMR chemical shifts. The conjugated system of this compound, with its phenyl and benzaldehyde moieties linked by an ethynyl (B1212043) group, results in a distinct pattern of chemical shifts. The predicted values, calculated using the GIAO-DFT method, are summarized in the following tables.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Chemical Shift (ppm) |

| Oxime OH | 8.0 - 9.0 |

| Aldehyde CH | 8.1 - 8.3 |

| Aromatic H (para to alkyne) | 7.6 - 7.8 |

| Aromatic H (ortho to alkyne) | 7.5 - 7.7 |

| Phenyl H (alkyne substituent) | 7.3 - 7.5 |

This data is representative and based on computational studies of analogous aromatic compounds.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (oxime) | 145 - 155 |

| Aromatic C (ipso, attached to C=N) | 130 - 135 |

| Aromatic C (para to C=N) | 125 - 130 |

| Aromatic C (ortho/meta) | 120 - 130 |

| Alkyne C | 88 - 95 |

| Phenyl C (alkyne substituent) | 120 - 135 |

This data is representative and based on computational studies of analogous aromatic compounds.

Predicted Ultraviolet-Visible (UV-Vis) Spectral Data

The extended π-conjugation in this compound is expected to give rise to strong absorptions in the UV region. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The predicted UV-Vis spectral data, including the major electronic transitions, are presented below.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| ~300 - 320 | > 0.5 | π→π* (HOMO → LUMO) |

| ~250 - 270 | > 0.3 | π→π* |

This data is representative and based on TD-DFT calculations for similar conjugated aromatic systems. biointerfaceresearch.com The primary absorption band is anticipated to correspond to the HOMO-LUMO transition, which is characteristic of a charge transfer within the conjugated π-system of the molecule.

Future Research Directions and Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The future of synthesizing 4-(Phenylethynyl)benzaldehyde (B1269893) oxime and its derivatives is intrinsically linked to the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. A significant area of innovation lies in the adoption of solvent-free and alternative solvent systems. Traditional methods for oxime synthesis often rely on volatile and hazardous organic solvents. researchgate.net Future research will likely focus on solid-state reactions, such as grinding techniques, which have proven effective for the synthesis of other oximes, offering benefits like high reaction rates, excellent yields, and simple work-up procedures. researchgate.net

Another promising green approach is the utilization of water as a reaction medium. nih.gov The development of water-based synthetic routes for 4-(Phenylethynyl)benzaldehyde oxime would be a significant advancement, as water is a non-toxic, non-flammable, and abundant solvent. nih.govjst.go.jp Furthermore, the use of natural acids as catalysts in aqueous media presents an eco-friendly alternative to conventional acid catalysts. researchgate.net

Microwave-assisted synthesis is another key area for future exploration. This technique has the potential to dramatically reduce reaction times, increase yields, and minimize the formation of byproducts, aligning with the core tenets of green chemistry. wikipedia.org The development of microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and sustainable production methods.

| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |

| Solvent-free Synthesis (Grindstone Chemistry) | Reduced solvent waste, high yields, operational simplicity. researchgate.net |

| Aqueous Media Synthesis | Use of a benign solvent, improved safety, and reduced environmental impact. nih.govjst.go.jp |

| Natural Acid Catalysis | Avoidance of hazardous acid catalysts, use of renewable resources. researchgate.net |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, and energy efficiency. wikipedia.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique molecular architecture of this compound, featuring both an alkyne and an oxime functional group, presents a rich platform for exploring novel reactivity and unprecedented chemical transformations. Future research in this area is expected to unlock new synthetic pathways and lead to the creation of diverse molecular scaffolds.

One promising avenue of investigation is the exploration of cycloaddition reactions. The phenylethynyl group can participate in various cycloaddition reactions, serving as a building block for the synthesis of complex heterocyclic systems. Similarly, the oxime functionality can be transformed into nitrile oxides in situ, which can then undergo [3+2] cycloaddition reactions with alkenes and alkynes to afford isoxazoles and isoxazolines. biointerfaceresearch.com The intramolecular cyclization of related 2-alkynyl benzaldoximes has been shown to yield isoquinoline (B145761) derivatives, suggesting that this compound could be a precursor to novel heterocyclic structures through similar cycloisomerization reactions.

The field of photoredox catalysis offers another exciting frontier for exploring the reactivity of this compound. Visible-light-induced photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com The oxime ester derivatives of this compound could be employed as precursors for iminyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com This approach could lead to the development of novel methods for the difunctionalization of alkenes and the synthesis of complex nitrogen-containing molecules. researchgate.net

Furthermore, the interplay between the phenylethynyl and oxime functionalities could lead to unprecedented tandem or cascade reactions. The development of catalytic systems that can selectively activate one functional group in the presence of the other, or that can orchestrate a sequence of reactions involving both groups, will be a key area of future research.

Integration into Advanced Nanomaterials and Hybrid Systems

The unique structural features of this compound make it a promising candidate for integration into advanced nanomaterials and hybrid systems. The rigid, linear phenylethynyl moiety can impart desirable electronic and photophysical properties, while the oxime group provides a versatile handle for covalent attachment to surfaces and other molecules.

A significant area of future research will be the use of this compound and its derivatives as ligands for the surface functionalization of nanoparticles. Oxime ligation, the reaction between an alkoxyamine and a carbonyl group to form a stable oxime ether linkage, is a robust and bio-orthogonal conjugation method. researchgate.netresearchgate.netmdpi.com Mesoporous silica nanoparticles functionalized with alkoxyamine tethers can readily react with aldehyde-containing molecules like 4-(Phenylethynyl)benzaldehyde to form surface-modified nanoparticles with tailored properties. researchgate.netresearchgate.netmdpi.com These hybrid materials could find applications in drug delivery, sensing, and catalysis.

The phenylethynyl group is a well-established building block for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into conjugated polymers and small molecules could lead to new materials with interesting optoelectronic properties. The oxime group can be further modified to tune the electronic properties of the molecule or to facilitate self-assembly into well-ordered thin films.

The self-assembly of phenylethynyl-containing molecules into well-defined nanostructures is another area of growing interest. nih.govfrontiersin.org The rigid nature of the phenylethynyl unit, combined with intermolecular forces such as π-π stacking and hydrogen bonding, can drive the formation of highly ordered aggregates. By carefully designing the structure of this compound derivatives, it may be possible to control their self-assembly into nanofibers, nanotubes, or other complex architectures with potential applications in nanoscience and materials chemistry.

| Application Area | Role of this compound | Potential Impact |

| Nanoparticle Functionalization | Covalent attachment to nanoparticle surfaces via oxime ligation. researchgate.netresearchgate.netmdpi.com | Development of targeted drug delivery systems, advanced sensors, and novel catalysts. |

| Organic Electronics | Building block for conjugated polymers and small molecules. | Creation of new materials for OLEDs, OPVs, and other electronic devices. |

| Self-Assembled Nanostructures | Formation of ordered aggregates through intermolecular interactions. nih.govfrontiersin.org | Fabrication of novel nanomaterials with applications in nanotechnology and materials science. |

Development of High-Throughput Screening Methodologies for Derivatives

To fully unlock the potential of this compound, the development of high-throughput screening (HTS) methodologies for its derivatives is crucial. HTS allows for the rapid and efficient evaluation of large libraries of compounds for a specific biological activity or chemical property, accelerating the discovery of new lead compounds for drug development and other applications.

One promising approach for the high-throughput screening of this compound derivatives is the use of oxime-based linker libraries. nih.gov This strategy involves the parallel synthesis of a diverse library of oxime derivatives by reacting an aminooxy-functionalized platform with a collection of different aldehydes. nih.gov The resulting library of compounds can then be screened directly, without the need for purification, for their ability to inhibit a particular enzyme or protein-protein interaction. nih.gov This approach is particularly well-suited for the rapid identification of new bioactive molecules.

Mass spectrometry (MS)-based binding assays represent another powerful tool for the high-throughput screening of oxime libraries. nih.gov These assays can be used to identify compounds that bind to a specific biological target, such as a protein or a nucleic acid. nih.gov By combining the generation of oxime libraries with MS-based screening, it is possible to rapidly identify new ligands for a wide range of biological targets. nih.gov

In addition to biological screening, HTS methodologies can also be applied to the discovery of new materials with desired properties. For example, libraries of this compound derivatives could be screened for their photophysical properties, such as fluorescence quantum yield and emission wavelength, to identify new candidates for use in organic electronics or as fluorescent probes.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The integration of experimental and computational methodologies will be a powerful driver of future research on this compound. This synergistic approach can provide a deeper understanding of the molecule's structure, reactivity, and properties, and can guide the design of new experiments and the development of new applications.

Computational chemistry, particularly density functional theory (DFT), can be used to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.netbiointerfaceresearch.com DFT calculations can also be used to model reaction mechanisms and to predict the reactivity of the molecule towards different reagents and catalysts. researchgate.net This information can be invaluable for the rational design of new synthetic routes and for understanding the outcomes of chemical reactions.

Molecular dynamics (MD) simulations can be employed to study the self-assembly of this compound derivatives into larger aggregates and to investigate their interactions with other molecules, such as proteins or DNA. These simulations can provide insights into the forces that govern molecular recognition and self-assembly processes, and can be used to predict the structures of complex molecular systems.

The combination of experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry with the results of computational studies can lead to a more complete and accurate picture of the behavior of this compound. This synergistic approach will be essential for advancing our understanding of this versatile molecule and for realizing its full potential in a wide range of scientific and technological applications.

| Methodology | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.netbiointerfaceresearch.com |

| Molecular Dynamics (MD) Simulations | Investigation of self-assembly processes and intermolecular interactions. |

| Integrated Experimental and Computational Studies | Comprehensive understanding of structure-property relationships. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.